2-Chloro-5-nitrosopyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-nitrosopyridine is an organic compound with the molecular formula C5H3ClN2O2 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position and a nitroso group at the fifth position on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-nitrosopyridine typically involves multiple steps. One common method starts with the nitration of 2-chloropyridine to produce 2-chloro-5-nitropyridine. This intermediate is then subjected to reduction reactions to convert the nitro group to a nitroso group, yielding this compound .
Industrial Production Methods: Industrial production methods for this compound often involve the use of 2-amino-5-nitropyridine as a starting material. This compound undergoes diazotization followed by chlorination to produce this compound. The reaction conditions are optimized to ensure high yield and purity, with minimal byproducts .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-5-nitrosopyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, leading to the formation of aminopyridine derivatives.
Reduction Reactions: The nitroso group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form nitro derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines and other nucleophiles, typically under basic conditions.
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or nitric acid are employed.
Major Products Formed:
Aminopyridine Derivatives: Formed through substitution reactions.
Amino Compounds: Resulting from reduction reactions.
Nitro Compounds: Produced via oxidation reactions.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-nitrosopyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-nitrosopyridine involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-5-nitropyridine: Similar in structure but with a nitro group instead of a nitroso group.
2-Chloro-3-nitrosopyridine: Another derivative with the nitroso group at a different position.
2-Bromo-5-nitrosopyridine: A bromine-substituted analog with similar chemical properties.
Uniqueness: 2-Chloro-5-nitrosopyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs. The presence of both chlorine and nitroso groups on the pyridine ring allows for diverse chemical transformations and interactions with biological targets .
Eigenschaften
CAS-Nummer |
63064-02-8 |
---|---|
Molekularformel |
C5H3ClN2O |
Molekulargewicht |
142.54 g/mol |
IUPAC-Name |
2-chloro-5-nitrosopyridine |
InChI |
InChI=1S/C5H3ClN2O/c6-5-2-1-4(8-9)3-7-5/h1-3H |
InChI-Schlüssel |
SYKAICBPZUNKGR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1N=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.